

Spectroscopic Characterization of 2-Methoxy-5-(2-methylphenyl)benzaldehyde: A Technical Guide

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Compound of Interest

Compound Name:	2-Methoxy-5-(2-methylphenyl)benzaldehyde
CAS No.:	355374-47-9
Cat. No.:	B2761015

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Abstract: This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the novel compound **2-Methoxy-5-(2-methylphenyl)benzaldehyde**. In the absence of publicly available experimental data for this specific molecule, this document leverages spectral data from close structural analogs—2-methoxybenzaldehyde and 2-methoxy-5-methylbenzaldehyde—to establish a detailed interpretive framework. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical insights into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation of complex benzaldehyde derivatives.

Introduction: The Imperative of Spectroscopic Analysis in Modern Chemistry

The precise structural confirmation of a novel chemical entity is a cornerstone of chemical research and development, particularly in the pharmaceutical industry. Spectroscopic methods provide a non-destructive means to probe the molecular architecture of a compound, revealing details about its atomic connectivity, functional groups, and overall structure. For a molecule like **2-Methoxy-5-(2-methylphenyl)benzaldehyde**, which possesses a unique substitution pattern on the benzaldehyde scaffold, a multi-faceted spectroscopic approach is essential to unambiguously confirm its identity and purity.

This guide will walk through the core spectroscopic techniques— ^1H NMR, ^{13}C NMR, IR, and MS—providing both the theoretical basis for spectral interpretation and practical protocols for data acquisition. While experimental spectra for the target molecule are not available, the principles outlined herein, supported by data from closely related compounds, will empower researchers to confidently analyze and interpret the spectra of this and similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily ^1H (proton) and ^{13}C (carbon-13).

Predicted ^1H NMR Spectrum of 2-Methoxy-5-(2-methylphenyl)benzaldehyde

The ^1H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. Based on the structure of **2-Methoxy-5-(2-methylphenyl)benzaldehyde**, we can predict the following key signals:

Proton(s)	Predicted Chemical Shift (ppm)	Multiplicity	Integration	Notes
Aldehyde (-CHO)	~10.0	Singlet (s)	1H	The aldehyde proton is highly deshielded and appears far downfield[1][2].
Aromatic (Benzaldehyde Ring)	7.0 - 8.0	Doublet (d), Doublet of doublets (dd)	3H	The substitution pattern will lead to distinct signals for each of the three protons on this ring.
Aromatic (Methylphenyl Ring)	7.2 - 7.5	Multiplet (m)	4H	The protons on the 2-methylphenyl group will have complex splitting patterns due to their proximity.
Methoxy (-OCH ₃)	~3.9	Singlet (s)	3H	The methoxy protons are shielded relative to the aromatic protons.
Methyl (-CH ₃)	~2.3	Singlet (s)	3H	The methyl protons on the tolyl group will appear as a singlet.

Predicted ^{13}C NMR Spectrum of 2-Methoxy-5-(2-methylphenyl)benzaldehyde

The ^{13}C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

Carbon(s)	Predicted Chemical Shift (ppm)	Notes
Carbonyl (C=O)	~192	The carbonyl carbon is significantly deshielded and is a key diagnostic peak for aldehydes[3].
Aromatic (C-O)	~160	The aromatic carbon attached to the methoxy group is deshielded.
Aromatic (C-C)	120 - 140	The remaining aromatic carbons will appear in this region, with quaternary carbons often showing lower intensity.
Aromatic (C-CHO)	~125	The carbon to which the aldehyde is attached.
Methoxy (-OCH ₃)	~56	The carbon of the methoxy group is shielded relative to the aromatic carbons.
Methyl (-CH ₃)	~20	The methyl carbon is the most shielded carbon in the molecule.

Experimental NMR Data of Structural Analogs

To ground our predictions, let's examine the experimental NMR data for 2-methoxybenzaldehyde.

Table 1: ^1H and ^{13}C NMR Data for 2-methoxybenzaldehyde in DMSO- d_6 [3]

^1H NMR	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
10.36	s	1H	-CHO	
7.63	dd	1H	Ar-H	
7.58	ddd	1H	Ar-H	
7.17	d	1H	Ar-H	
7.07	t	1H	Ar-H	
3.88	s	3H	-OCH ₃	
^{13}C NMR	Chemical Shift (ppm)	Assignment		
189.0	-CHO			
161.5	C-O			
136.4	Ar-CH			
127.7	Ar-CH			
124.1	Ar-C			
120.5	Ar-CH			
112.6	Ar-CH			
55.8	-OCH ₃			

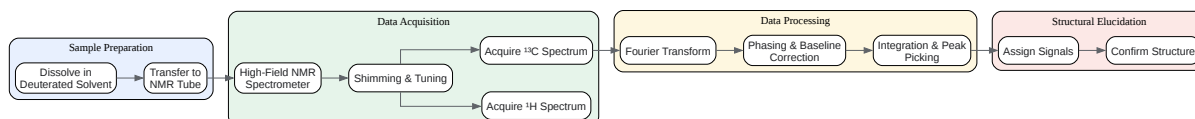
The data for 2-methoxybenzaldehyde aligns with the general principles of NMR spectroscopy for aromatic aldehydes, corroborating the predicted chemical shift regions for the target molecule. The addition of the 2-methylphenyl substituent in our target molecule would introduce additional aromatic signals and a methyl signal, and would cause subtle shifts in the signals of the benzaldehyde ring protons due to changes in the electronic environment and steric effects.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.

- Sample Preparation:
 - Weigh approximately 5-10 mg of the purified compound.
 - Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Spectrometer Setup:
 - Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal resolution.
 - Shim the magnetic field to ensure homogeneity.
 - Tune and match the probe for the ¹H and ¹³C frequencies.
- Data Acquisition:
 - ¹H NMR: Acquire the spectrum using a standard pulse sequence. A small number of scans (e.g., 8-16) is typically sufficient.
 - ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

Visualizing the NMR Workflow



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Caption: A generalized workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.

Predicted Key IR Absorptions for 2-Methoxy-5-(2-methylphenyl)benzaldehyde

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity	Notes
C=O (Aldehyde)	~1700	Strong	Conjugation with the aromatic ring will shift this to a slightly lower wavenumber compared to a saturated aldehyde[2][4].
C-H (Aldehyde)	~2820 and ~2720	Medium	This pair of peaks is highly characteristic of an aldehyde C-H stretch[4].
C-H (Aromatic)	>3000	Medium to Weak	Stretching vibrations of C-H bonds on the aromatic rings.
C=C (Aromatic)	1450 - 1600	Medium	A series of absorptions corresponding to the stretching of the carbon-carbon bonds in the aromatic rings.
C-O (Ether)	1250 - 1000	Strong	Stretching vibration of the aryl-alkyl ether linkage.

Experimental IR Data of Structural Analogs

The NIST Chemistry WebBook provides IR spectra for 2-methoxybenzaldehyde and 2-methoxy-5-methylbenzaldehyde, which show the expected characteristic peaks.

Table 2: Key IR Absorptions for Analog Compounds

Compound	C=O Stretch (cm ⁻¹)	Aldehyde C-H Stretch (cm ⁻¹)	Aromatic C-H Stretch (cm ⁻¹)	Reference
2-methoxybenzaldehyde	~1685	~2840, ~2740	~3070	[5][6]
2-methoxy-5-methylbenzaldehyde	Not explicitly listed, but expected ~1680-1700	Not explicitly listed, but expected ~2720-2820	Not explicitly listed, but expected >3000	[7]

The presence of these key absorptions in the spectra of the analogs strongly supports the predicted IR features of **2-Methoxy-5-(2-methylphenyl)benzaldehyde**.

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid or liquid samples.

- Instrument Preparation: Ensure the ATR crystal is clean.
- Background Scan: Record a background spectrum of the empty ATR stage.
- Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
- Data Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum.
- Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can

provide information about its structure through the analysis of fragmentation patterns.

Predicted Mass Spectrum of 2-Methoxy-5-(2-methylphenyl)benzaldehyde

- Molecular Formula: $C_{15}H_{14}O_2$
- Molecular Weight: 226.27 g/mol
- Molecular Ion (M^+): A peak at $m/z = 226$ would be expected, corresponding to the intact molecule with one electron removed.
- Key Fragmentation Pathways:
 - Loss of H^{\cdot} (M-1): A peak at $m/z = 225$, corresponding to the loss of the aldehydic hydrogen radical, is common for benzaldehydes[8].
 - Loss of $\cdot CHO$ (M-29): A peak at $m/z = 197$, due to the loss of the formyl radical.
 - Loss of $\cdot OCH_3$ (M-31): A peak at $m/z = 195$, from the cleavage of the methoxy group.
 - Tropylium Ion Formation: Aromatic compounds often rearrange to form stable tropylium ions, which can lead to complex fragmentation patterns.

Experimental Mass Spectrometry Data of a Structural Analog

The mass spectrum of 2-methoxybenzaldehyde provides a good example of the fragmentation of a substituted benzaldehyde.

Table 3: Key Mass Spectral Fragments for 2-methoxybenzaldehyde[9][10]

m/z	Relative Intensity	Proposed Fragment
136	High	Molecular Ion (M^+)
135	High	$[M-H]^+$
107	Medium	$[M-CHO]^+$
77	High	$[C_6H_5]^+$ (Phenyl cation)

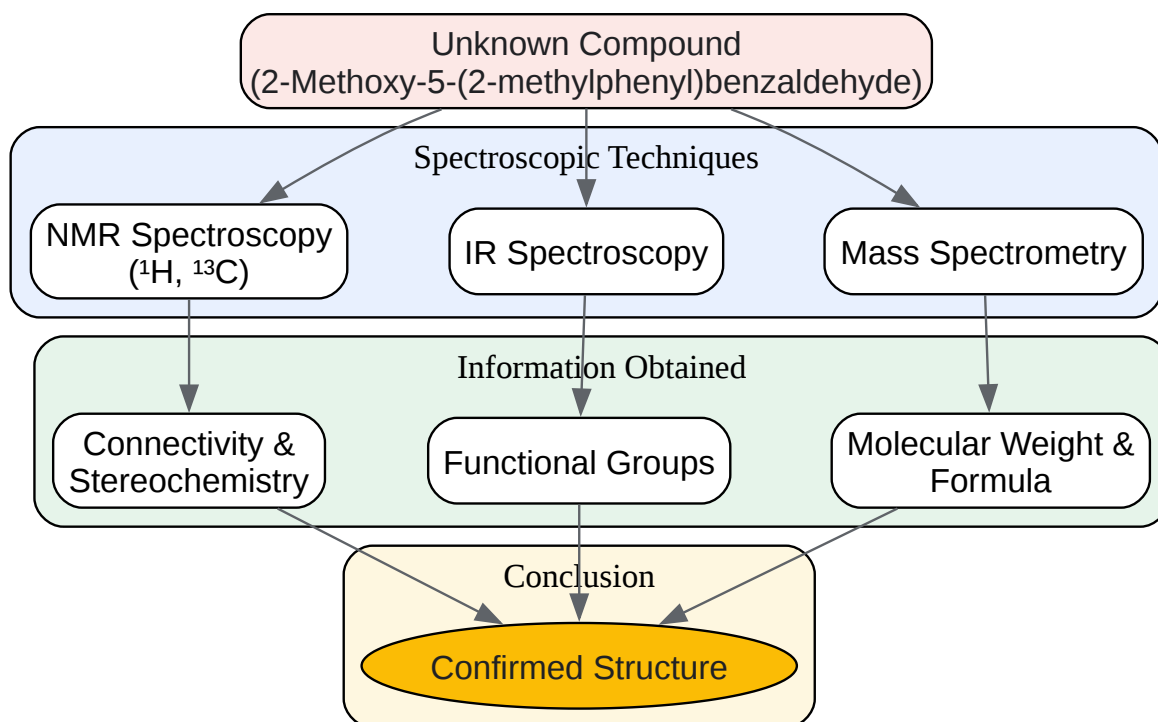
This fragmentation pattern is consistent with the expected cleavage of the aldehyde and methoxy groups. For our target molecule, we would anticipate a more complex spectrum due to the additional methylphenyl substituent, but the fundamental fragmentation pathways would be similar.

Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)

Electron Ionization (EI) is a hard ionization technique that leads to significant fragmentation, providing valuable structural information.

- **Sample Introduction:** The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
- **Ionization:** In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their m/z ratio.
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Visualizing the Spectroscopic Analysis Logic



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Caption: The convergent logic of spectroscopic analysis for structural elucidation.

Conclusion

The structural elucidation of a novel molecule such as **2-Methoxy-5-(2-methylphenyl)benzaldehyde** is a systematic process that relies on the synergistic application of multiple spectroscopic techniques. While direct experimental data for this compound is not yet widely available, a thorough understanding of the principles of NMR, IR, and Mass Spectrometry, guided by data from close structural analogs, allows for a confident prediction and interpretation of its spectroscopic characteristics. The methodologies and interpretive frameworks presented in this guide provide a robust foundation for researchers to characterize this and other complex aromatic molecules, ensuring the scientific integrity of their work.

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